

Application Note: Molecular Docking Studies of 1,2,4-Triazole Derivatives

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Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1,2,4-triazole

Cat. No.: B039196

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Audience: Researchers, scientists, and drug development professionals.

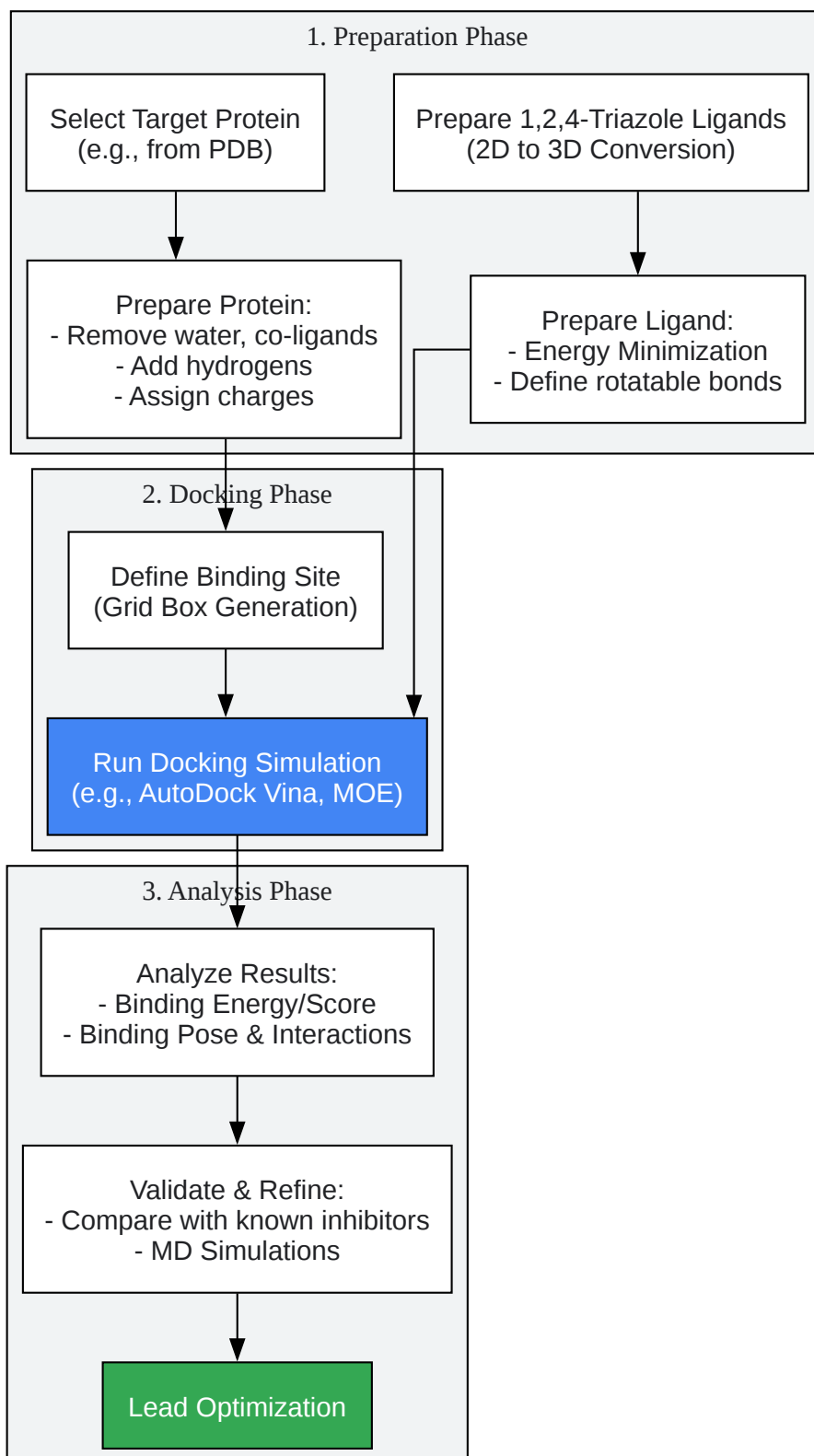
Introduction

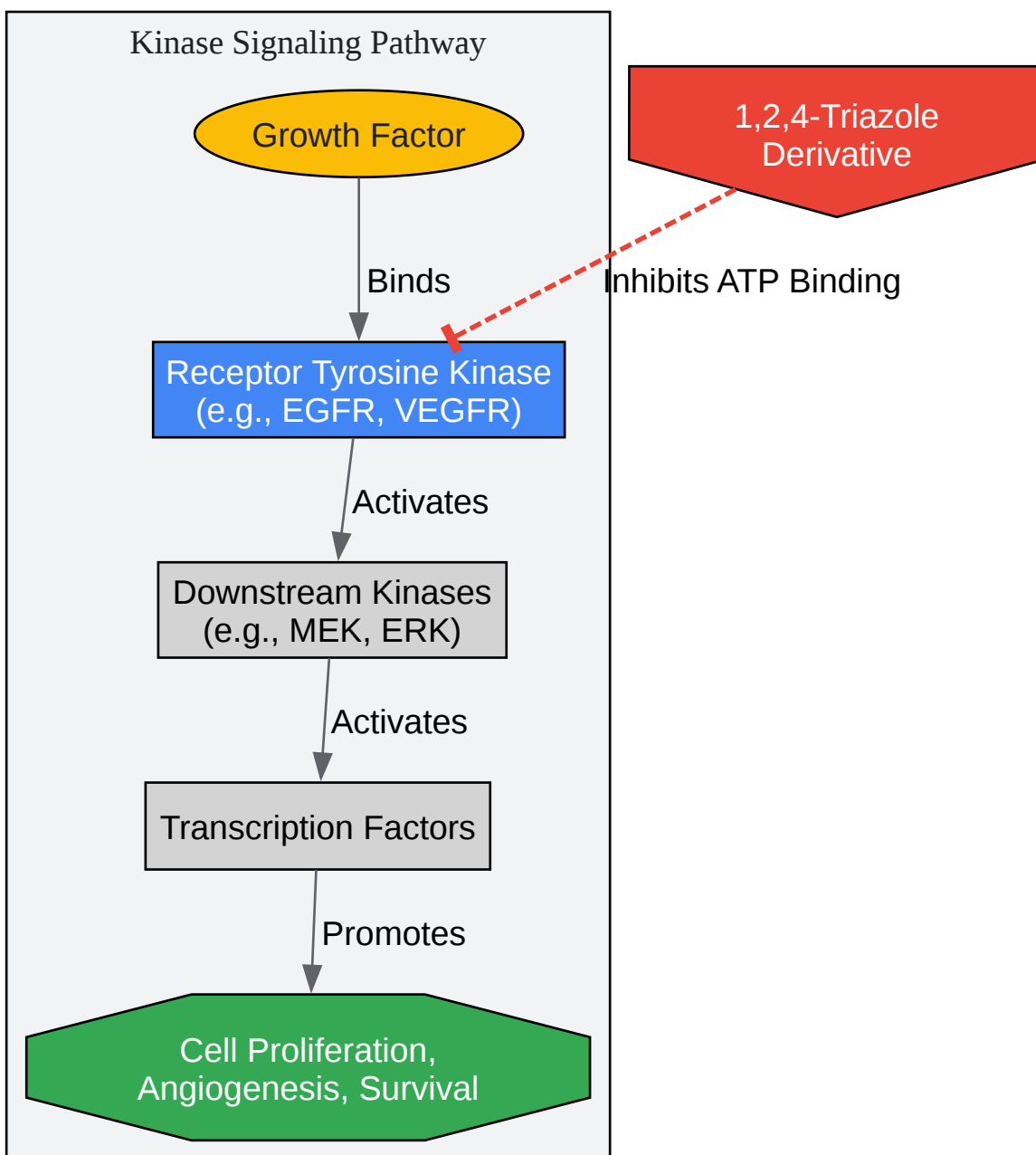
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] These heterocyclic compounds are notable for their metabolic stability and their ability to engage in diverse non-covalent interactions such as hydrogen bonding, dipole-dipole, and π -stacking interactions with biological targets.[2] Molecular docking has become an indispensable computational tool for accelerating drug discovery by predicting the binding modes and affinities of 1,2,4-triazole derivatives with their target proteins, thereby guiding the rational design of more potent and selective therapeutic agents.[3]

This application note provides a detailed protocol for performing molecular docking studies on 1,2,4-triazole derivatives, covering protein and ligand preparation, docking simulation, and results analysis.

General Workflow for Molecular Docking

Molecular docking is a multi-step process that begins with the preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation itself, and concluding with a thorough analysis of the results. The general workflow is illustrated below.





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